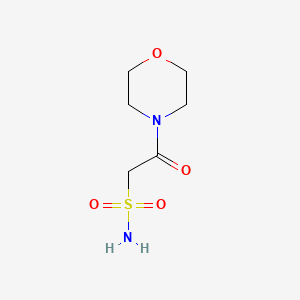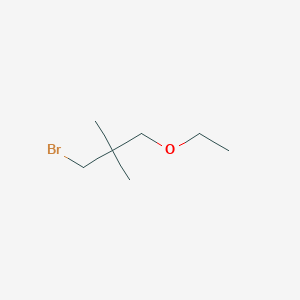
1-Bromo-3-ethoxy-2,2-dimethylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-ethoxy-2,2-dimethylpropane is an organic compound with the molecular formula C7H15BrO It is a brominated alkane, characterized by the presence of a bromine atom, an ethoxy group, and two methyl groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethoxy-2,2-dimethylpropane can be synthesized through a multi-step process involving the bromination of 3-ethoxy-2,2-dimethylpropane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the propane backbone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-ethoxy-2,2-dimethylpropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 3-ethoxy-2,2-dimethylpropene.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents like water or ethanol.
Elimination: Potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
- Substitution reactions yield various substituted derivatives such as 3-ethoxy-2,2-dimethylpropanol, 3-ethoxy-2,2-dimethylpropionitrile, and 3-ethoxy-2,2-dimethylpropylamine.
- Elimination reactions produce alkenes like 3-ethoxy-2,2-dimethylpropene.
- Oxidation reactions result in aldehydes or carboxylic acids.
Applications De Recherche Scientifique
1-Bromo-3-ethoxy-2,2-dimethylpropane finds applications in several areas of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings.
Mécanisme D'action
The mechanism by which 1-Bromo-3-ethoxy-2,2-dimethylpropane exerts its effects depends on the specific reaction it undergoes. For example:
Substitution Reactions: The bromine atom is replaced by a nucleophile through an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the departure of the bromine atom.
Elimination Reactions: The compound undergoes a bimolecular elimination (E2) mechanism, where a base abstracts a proton from a β-carbon, leading to the formation of a double bond and the departure of the bromine atom.
Oxidation Reactions: The ethoxy group is oxidized through a series of electron transfer steps, resulting in the formation of aldehydes or carboxylic acids.
Comparaison Avec Des Composés Similaires
1-Bromo-3-ethoxy-2,2-dimethylpropane can be compared with other similar compounds such as:
1-Bromo-2,2-dimethylpropane: Lacks the ethoxy group, making it less versatile in certain reactions.
1-Bromo-3-chloro-2,2-dimethylpropane: Contains a chlorine atom instead of an ethoxy group, leading to different reactivity and applications.
1-Bromo-3-methoxy-2,2-dimethylpropane: Contains a methoxy group instead of an ethoxy group, affecting its physical and chemical properties.
The uniqueness of this compound lies in its combination of a bromine atom and an ethoxy group, providing a balance of reactivity and stability that makes it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H15BrO |
|---|---|
Poids moléculaire |
195.10 g/mol |
Nom IUPAC |
1-bromo-3-ethoxy-2,2-dimethylpropane |
InChI |
InChI=1S/C7H15BrO/c1-4-9-6-7(2,3)5-8/h4-6H2,1-3H3 |
Clé InChI |
CWYREMIYLOEHGO-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(C)(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


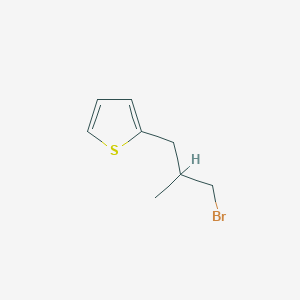
![8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13194339.png)


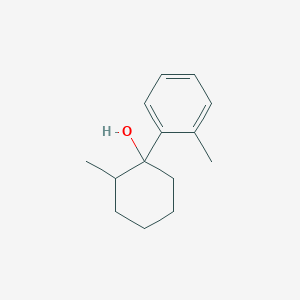
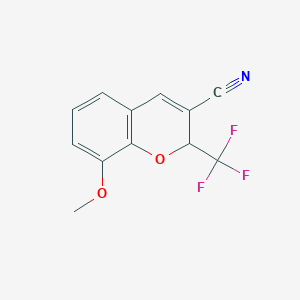
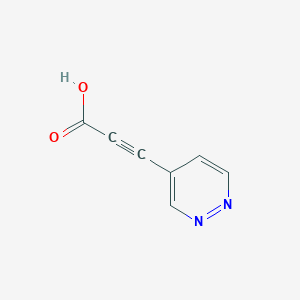
![tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine](/img/structure/B13194370.png)


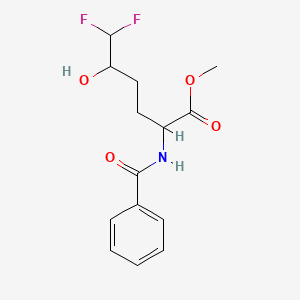
![3-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13194390.png)

